molecular formula C10H14N2 B13568605 1-Cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine

1-Cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine

Cat. No.: B13568605
M. Wt: 162.23 g/mol
InChI Key: XUWOXHQFBDZVDD-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methylpyridin-2-yl)methanamine is an organic compound with the molecular formula C10H14N2 It is characterized by a cyclopropyl group attached to a 4-methylpyridin-2-yl moiety, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(4-methylpyridin-2-yl)methanamine typically involves the reaction of cyclopropylamine with 4-methylpyridine-2-carbaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of cyclopropyl(4-methylpyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-methylpyridin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of cyclopropyl(4-methylpyridin-2-yl)methanamine include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amine derivatives. Substitution reactions can result in various substituted amine products .

Scientific Research Applications

Cyclopropyl(4-methylpyridin-2-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclopropyl(4-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropyl(4-methylpyridin-2-yl)methanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

cyclopropyl-(4-methylpyridin-2-yl)methanamine

InChI

InChI=1S/C10H14N2/c1-7-4-5-12-9(6-7)10(11)8-2-3-8/h4-6,8,10H,2-3,11H2,1H3

InChI Key

XUWOXHQFBDZVDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(C2CC2)N

Origin of Product

United States

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